2-Fluoro-4'-vinyl-1,1'-biphenyl
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Overview
Description
2-Fluoro-4'-vinyl-1,1'-biphenyl is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4'-vinyl-1,1'-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4'-vinyl-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Saturated hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic aromatic substitution.
Scientific Research Applications
2-Fluoro-4'-vinyl-1,1'-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique interactions with biological targets.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-4'-vinyl-1,1'-biphenyl depends on the specific application and the target molecule. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl compounds: These include 2-fluorophenylamine, 2-fluorophenylacetic acid, and 2-fluorophenylboronic acid.
Vinylbenzene derivatives: These include styrene and other substituted styrenes.
Uniqueness
2-Fluoro-4'-vinyl-1,1'-biphenyl is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the vinyl group allows for polymerization and other reactions that are not possible with simple aromatic compounds.
Properties
CAS No. |
391-08-2 |
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Molecular Formula |
C14H11F |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-ethenyl-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h2-10H,1H2 |
InChI Key |
IBWBAJVHJXTTFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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